molecular formula C17H15ClN4O4S B4058565 2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide

2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide

Cat. No. B4058565
M. Wt: 406.8 g/mol
InChI Key: NWTZRMJZOWWISN-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide is a chemical compound that belongs to the class of thiosemicarbazones. It is a synthetic compound that has been used in various scientific research studies due to its unique properties.

Scientific Research Applications

Inhibition of Mosquito Development

Researchers have identified substituted benzamides, which are structurally related to the given chemical compound, as highly effective in inhibiting mosquito development. These compounds have shown potential for controlling larval populations of specific mosquito species at very low application rates. This discovery offers a promising avenue for mosquito population control, which could help in the fight against mosquito-borne diseases (Schaefer et al., 1978).

Synthesis of Aromatic Polyamides

The synthesis of well-defined aromatic polyamides has been achieved through chain-growth polycondensation. This process allows for the creation of block copolymers containing aramide with low polydispersity, demonstrating an innovative approach to polymer chemistry that could have implications for the development of new materials with specific properties (Yokozawa et al., 2002).

Antitumor Agents

Benzothiazole derivatives, which share a structural similarity with the compound , have been synthesized and evaluated for their potent antitumor activities. These derivatives exhibit selective cytotoxicity against tumorigenic cell lines, highlighting their potential as promising candidates for cancer therapy (Yoshida et al., 2005).

Thermally Stable Polymers

A novel approach has led to the synthesis of aromatic poly(sulfone sulfide amide imide)s, a new type of soluble thermally stable polymers. This research introduces a diamine monomer containing sulfone, sulfide, and amide units, which are used to form polymers with significant thermal stability and solubility. Such materials are crucial for high-performance applications in various industries (Mehdipour-Ataei & Hatami, 2007).

Synthesis of Nitrosohydrazinecarboxamides

Research into 4-aroyl-1-nitrosohydrazinecarboxamides has unveiled a novel class of nitrosoureas with significant antitumor activity. These compounds have demonstrated dose-dependent activities against various leukemias and tumors in preclinical models, suggesting their potential for development into new cancer treatments (Gugova et al., 1992).

properties

IUPAC Name

2-chloro-4-nitro-N-[4-(propanoylcarbamothioylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c1-2-15(23)21-17(27)20-11-5-3-10(4-6-11)19-16(24)13-8-7-12(22(25)26)9-14(13)18/h3-9H,2H2,1H3,(H,19,24)(H2,20,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTZRMJZOWWISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide
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2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide
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2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide
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2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide
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2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide
Reactant of Route 6
2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.